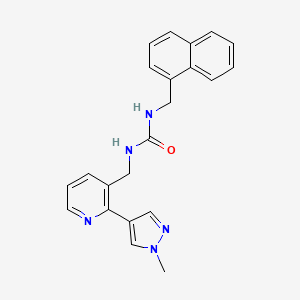

![molecular formula C19H14ClF3N2O2S B2880045 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate CAS No. 691891-14-2](/img/structure/B2880045.png)

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-chlorobenzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

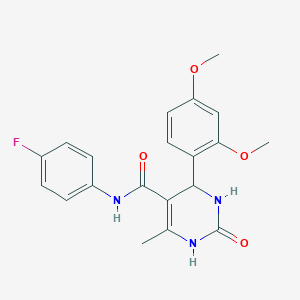

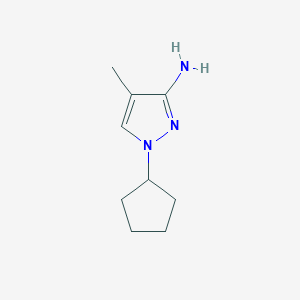

The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfanyl group, and a chlorobenzenecarboxylate group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .科学的研究の応用

Synthesis and Antiprotozoal Activity

A study by Pérez‐Villanueva et al. (2013) focused on the synthesis of novel derivatives with potential antiprotozoal activity. They synthesized a series of new compounds tested against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, showing strong activity with IC50 values in the nanomolar range, surpassing that of metronidazole, the standard drug for these parasites Pérez‐Villanueva et al., 2013.

Modulating Electrochemical CO₂ Reduction

Research by Sun et al. (2014) explored the use of ionic liquids in modulating the electrochemical reduction of carbon dioxide. They found that certain ionic liquids can decrease the reduction overpotential and shift the reaction course, promoting the formation of carbon monoxide over oxalate anion, highlighting the catalytic effects of the medium Sun et al., 2014.

Trifluoromethylated Compounds Synthesis

Tsuge et al. (1995) developed methods for the synthesis of trifluoromethylated compounds, which are of significant interest in pharmaceutical and agrochemical industries due to their unique properties. They discussed the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines and their conversion into syn-3-amino alcohols, showcasing the utility of trifluoromethyl groups in synthetic chemistry Tsuge et al., 1995.

Ionic Liquids Synthesis

Zhang et al. (2003) demonstrated the direct methylation and trifluoroethylation of imidazole and pyridine derivatives, providing a straightforward route to a variety of room temperature ionic liquids (RTILs). This methodology is crucial for the development of new materials with potential applications in green chemistry and catalysis Zhang et al., 2003.

作用機序

Target of Action

It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with various enzymes and receptors, influencing numerous biochemical pathways .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as enzyme substrates or inhibitors. The trifluoroethylated imidazole in this compound could potentially interact with enzymes in a similar manner, providing insights into enzyme specificity and the role of fluorine in biological systems.

Biochemical Pathways

They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound , being an imidazole derivative, could potentially influence similar pathways.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

特性

IUPAC Name |

[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClF3N2O2S/c20-14-6-4-5-13(11-14)17(26)27-16(19(21,22)23)12-28-18-24-9-10-25(18)15-7-2-1-3-8-15/h1-11,16H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWQDMHWRYXWRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)

![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)

![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)